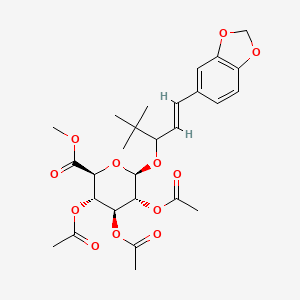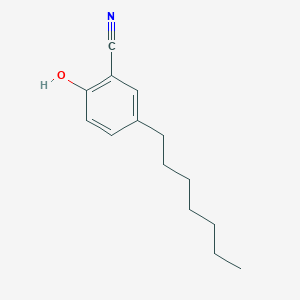![molecular formula C23H27N3O6 B15354967 N-[(3S,4R)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B15354967.png)
N-[(3S,4R)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3S,4R)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide is an intriguing compound within the realm of synthetic organic chemistry. Known for its complex structure and diverse functionalities, it is of significant interest to chemists and researchers working in fields such as medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S,4R)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide involves a multi-step reaction process:
Formation of the Chromene Core: : The initial step includes the construction of the chromene backbone through a cyclization reaction.
Functional Group Modification: : Introduction of the hydroxyl, nitro, and amine groups through a series of nitration, reduction, and amination reactions.
Final Coupling Step: : The compound is completed by the acylation of the 4-methoxyphenyl acetic acid with the chromene derivative under conditions involving a coupling agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions is crucial. Methods such as continuous flow synthesis can be adopted to ensure high yield and efficiency. Key considerations include the purity of reagents, temperature control, and efficient separation techniques to isolate the desired compound from by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Oxidative cleavage can occur at the cyclopropyl ring leading to ring-opened products.
Reduction: : The nitro group can be reduced to an amine, providing sites for further functionalization.
Substitution: : The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Catalytic hydrogenation using palladium on carbon or chemical reduction using iron in acidic medium.
Substitution: : Employing reagents like sodium ethoxide for nucleophilic substitution.
Major Products
The major products of these reactions depend on the functional groups present on the chromene core and the phenyl ring, leading to a variety of derivatives with potential biological activities.
Wissenschaftliche Forschungsanwendungen
N-[(3S,4R)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide has shown promise in several research domains:
Chemistry: : As a building block for synthesizing more complex molecules with potential therapeutic applications.
Biology: : Used in studies examining enzyme interactions and inhibition.
Medicine: : Investigated for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
Wirkmechanismus
The compound's mechanism of action involves multiple pathways, primarily through its interactions with specific molecular targets such as enzymes and receptors. The nitro group plays a crucial role in its bioactivity, often participating in redox reactions that affect cellular processes.
Vergleich Mit ähnlichen Verbindungen
Compared to other chromene derivatives, N-[(3S,4R)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity.
List of Similar Compounds
4H-Chromen-4-one derivatives: : Known for their diverse pharmacological properties.
Coumarins: : Widely studied for their anticoagulant activities.
Flavonoids: : Plant-derived compounds with a range of bioactive properties.
This compound, with its rich chemical framework, continues to be a subject of intensive research, aiming to unlock its full potential across various scientific and industrial fields.
Eigenschaften
Molekularformel |
C23H27N3O6 |
|---|---|
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
N-[(3S,4R)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H27N3O6/c1-23(2)22(28)21(24-14-6-7-14)16-11-17(18(26(29)30)12-19(16)32-23)25-20(27)10-13-4-8-15(31-3)9-5-13/h4-5,8-9,11-12,14,21-22,24,28H,6-7,10H2,1-3H3,(H,25,27)/t21-,22+/m1/s1 |
InChI-Schlüssel |
HWADWMAQVCHLHJ-YADHBBJMSA-N |
Isomerische SMILES |
CC1([C@H]([C@@H](C2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CC3=CC=C(C=C3)OC)NC4CC4)O)C |
Kanonische SMILES |
CC1(C(C(C2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CC3=CC=C(C=C3)OC)NC4CC4)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium ((2-(2-Methoxyethyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonyl)amide](/img/structure/B15354896.png)



![3-[(3-Chlorophenyl)methyl]-1-(1-ethylpyrazol-4-yl)pyridazin-4-one](/img/structure/B15354923.png)



![5,7-dihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxyphenyl)-4H-naphthalen-1-one](/img/structure/B15354947.png)




![Ethyl 5,7-dioxo-4-phenethyl-2-(thiophen-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15354970.png)
